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molecular formula C10H9NO3 B2671592 2-(2-Formyl-4-methoxyphenoxy)acetonitrile CAS No. 149384-09-8

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Cat. No. B2671592
M. Wt: 191.186
InChI Key: ALXDZWOFWIALGS-UHFFFAOYSA-N
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Patent
US05296495

Procedure details

To a cooled mixture of 2-hydroxy-5-methoxybenzaldehyde (500.0 g), potassium carbonate (908.4 g) and potassium iodide (272.8 g) in N,N-dimethylformamide (2.5 l) chloroacetonitrile (297.7 g) was added dropwise over 8 minutes below 10° C. under nitrogen. After being stirred at ambient temperature for 110 minutes, the mixture was poured slowly into ice-water (20 l) and stirred for 2 hours. The precipitates were cooled by centrifugal filtration, washed with water (1 l) 7 times and air-dried at ambient temperature to give 2-cyanomethoxy-5-methoxybenzaldehyde (571.4 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
908.4 g
Type
reactant
Reaction Step One
Quantity
272.8 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].[I-].[K+].C[N:21]([CH3:24])C=O>>[C:24]([CH2:12][O:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5])#[N:21] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
Quantity
908.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
272.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2.5 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
20 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at ambient temperature for 110 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 8 minutes below 10° C. under nitrogen
Duration
8 min
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The precipitates were cooled by centrifugal filtration
WASH
Type
WASH
Details
washed with water (1 l) 7 times
CUSTOM
Type
CUSTOM
Details
air-dried at ambient temperature

Outcomes

Product
Details
Reaction Time
110 min
Name
Type
product
Smiles
C(#N)COC1=C(C=O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 571.4 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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